molecular formula C8H13N3O2S B366479 N'-(3-Aminophenyl)-N,N-dimethylsulfamide CAS No. 57947-00-9

N'-(3-Aminophenyl)-N,N-dimethylsulfamide

Cat. No.: B366479
CAS No.: 57947-00-9
M. Wt: 215.28g/mol
InChI Key: VGFFBNNZWLMHDF-UHFFFAOYSA-N
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Description

N’-(3-Aminophenyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of sulfamides It is characterized by the presence of an aminophenyl group attached to a dimethylsulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Aminophenyl)-N,N-dimethylsulfamide typically involves the reaction of 3-nitroaniline with dimethylsulfamide under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the sulfamide linkage. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of N’-(3-Aminophenyl)-N,N-dimethylsulfamide may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Aminophenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-(3-Aminophenyl)-N,N-dimethylsulfamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-Aminophenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can interact with cellular pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)acetamide
  • N-(3-Aminophenyl)benzamide
  • N-(3-Aminophenyl)urea

Comparison

N’-(3-Aminophenyl)-N,N-dimethylsulfamide is unique due to the presence of the dimethylsulfamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-amino-3-(dimethylsulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFFBNNZWLMHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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